2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a synthetic heterocyclic compound belonging to the imidazo[4,5-b]pyridine class. This class of compounds has attracted considerable attention in medicinal chemistry due to their diverse biological activities, including antituberculosis, antimicrobial, antiviral, and anticancer properties. 2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various biologically active compounds.
2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its complex structure, which includes an imidazole ring fused with a pyridine moiety. It is recognized for its potential applications in medicinal chemistry, particularly due to its structural resemblance to purines, which are critical components of nucleic acids. The compound has the CAS number 2138159-42-7 and is often studied for its pharmacological properties and synthetic versatility .
2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is classified as a heterocyclic aromatic compound. It exhibits biological activity that is of interest in drug development, particularly in the context of cancer research and neurological studies. The compound is also associated with certain toxicity classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
The synthesis of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride can be achieved through several methodologies, primarily involving the condensation of specific precursors such as 2,3-diaminopyridines with carbonyl compounds. A notable method includes the Michael addition reaction followed by intramolecular cyclization.
The molecular structure of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride features a fused imidazole and pyridine ring system with a carboxylic acid functional group at the 7-position. The ethyl group at the 2-position contributes to its unique chemical properties.
2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is involved in various chemical reactions that enhance its utility in synthetic chemistry:
The reaction conditions often involve heating under reflux with appropriate solvents such as methanol or dimethyl sulfoxide, along with catalysts to facilitate the reactions.
The mechanism of action for 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride involves interactions at the molecular level that influence biological pathways:
Research indicates that derivatives of this compound may selectively inhibit enzymes like glycogen synthase kinase 3 beta and aurora kinases, which are critical in cancer cell signaling pathways.
This compound exemplifies the intersection of synthetic organic chemistry and biological research, highlighting its potential role in drug discovery and development initiatives aimed at treating complex diseases like cancer and neurological disorders .
The synthesis of the imidazo[4,5-b]pyridine core typically employs convergent strategies involving pyridine-3,4-diamine intermediates as key precursors. A canonical route involves the cyclocondensation of 2,3-diaminopyridine derivatives with carbonyl sources such as orthoesters or aldehydes. For 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, a critical modification involves the pre-installation of a carboxylic acid group at the pyridine C4 position prior to imidazole ring formation. This is achieved through:
Table 1: Key Intermediates in Core Synthesis
Intermediate | Synthetic Method | Function |
---|---|---|
4-Carboxy-2,3-diaminopyridine | Metalation/carboxylation of 2-aminopyridine | Provides C7-carboxylic acid group |
2-Ethyl-1H-imidazo[4,5-b]pyridine | Cyclocondensation with triethyl orthopropionate | Forms core scaffold with C2-ethyl substituent |
Regioselectivity challenges arise from the asymmetric nature of the 2,3-diaminopyridine ring and the potential for ambident nucleophilicity. Key catalytic approaches include:
Two dominant methodologies exist for scaffold assembly, each with distinct advantages and limitations:
Table 2: Methodological Comparison for Scaffold Formation
Parameter | Condensation | Cyclization |
---|---|---|
Typical Yield | 45–65% | 75–90% |
Key Advantage | Simplicity, no metal catalysts | Atom economy, higher regioselectivity |
Key Limitation | Dimerization/oxidation side reactions | Catalyst cost/availability |
Reaction Time | 6–24 hours | 0.5–4 hours (conventional); <30 min (microwave) |
The C7-carboxylic acid moiety serves as a handle for late-stage diversification via decarboxylative cross-coupling or direct functionalization of the carboxyl group. Key palladium-mediated strategies include:
Table 3: Palladium-Catalyzed Diversification Reactions
Reaction Type | Conditions | Application Scope |
---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | C5/C6-arylation for SAR exploration |
Decarboxylative Heck | Pd(OAc)₂, Ag₂CO₃, olefin, DMSO, 120°C | Direct C7-alkenylation |
Amidation | EDC, HOBt, DIEA, DCM, rt | Prodrug synthesis or bioisostere generation |
Optimization focuses on chemoselectivity: Phosphine ligands (e.g., SPhos) suppress undesired C2-ethyl group dehydrogenation during coupling, while polar aprotic solvents (DMF, NMP) minimize ester hydrolysis [4] [7]. Recent advances demonstrate that electron-deficient arylboronic acids achieve >90% conversion at C5 due to enhanced transmetalation kinetics [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1